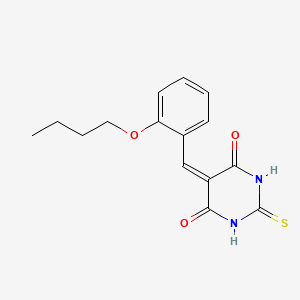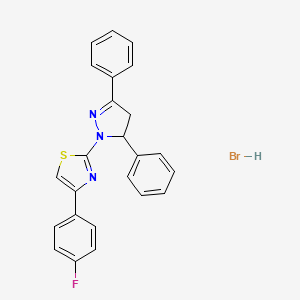
N~1~,N~1~-dibenzyl-N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~-dibenzyl-N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DBP-Gly, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DBP-Gly is a synthetic compound that is commonly used as a research tool in the field of biochemistry and pharmacology.
Scientific Research Applications
DBP-Gly has been widely used as a research tool in various scientific fields, including biochemistry, pharmacology, and neuroscience. DBP-Gly is commonly used to study the function of G protein-coupled receptors (GPCRs), which are important targets for drug development. DBP-Gly is also used to study the structure and function of ion channels, which play a crucial role in cellular signaling. Additionally, DBP-Gly is used to study the role of neurotransmitters in the central nervous system.
Mechanism of Action
DBP-Gly acts as a competitive antagonist of GPCRs, specifically the metabotropic glutamate receptor subtype 5 (mGluR5). DBP-Gly binds to the active site of mGluR5 and prevents the binding of glutamate, which is the endogenous ligand for this receptor. This results in the inhibition of downstream signaling pathways, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
DBP-Gly has been shown to have various biochemical and physiological effects. In vitro studies have shown that DBP-Gly inhibits the activation of mGluR5 and reduces the release of neurotransmitters such as glutamate and dopamine. In vivo studies have shown that DBP-Gly has anxiolytic and antipsychotic effects, and can improve cognitive function in animal models of schizophrenia and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
DBP-Gly has several advantages as a research tool, including its high potency and selectivity for mGluR5, its stability in aqueous solutions, and its ability to penetrate the blood-brain barrier. However, DBP-Gly also has some limitations, including its relatively high cost, the need for specialized equipment for its synthesis, and the potential for off-target effects.
Future Directions
There are several future directions for research involving DBP-Gly. One direction is to study the role of mGluR5 in various neurological and psychiatric disorders, and to develop novel therapeutics targeting this receptor. Another direction is to investigate the potential of DBP-Gly as a tool for studying the function of ion channels and other GPCRs. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing DBP-Gly and other related compounds.
Synthesis Methods
DBP-Gly is synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of N-benzylglycine with 3-bromobenzyl bromide in the presence of a base to form N~1~,N~1~-dibenzyl-N~2~-(3-bromophenyl)glycinamide. This intermediate compound is then reacted with methylsulfonyl chloride to form DBP-Gly.
properties
IUPAC Name |
N,N-dibenzyl-2-(3-bromo-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O3S/c1-30(28,29)26(22-14-8-13-21(24)15-22)18-23(27)25(16-19-9-4-2-5-10-19)17-20-11-6-3-7-12-20/h2-15H,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJMICUNIAFMFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibenzyl-N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-benzyl-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-3-fluorobenzamide](/img/structure/B4893254.png)

![butyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4893259.png)
![N-[3-chloro-2-oxo-1-(trichloromethyl)propyl]benzenesulfonamide](/img/structure/B4893266.png)

![5-{3-bromo-5-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4893272.png)
![4-bromo-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B4893276.png)
![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4893293.png)
![N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4893308.png)
![3-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acrylamide](/img/structure/B4893309.png)
![5-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4893339.png)
![(3aS*,5S*,9aS*)-5-(4-hydroxy-2-quinolinyl)-2-(3-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4893356.png)

![2,2,2-trichloroethyl 3-methyl-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B4893367.png)